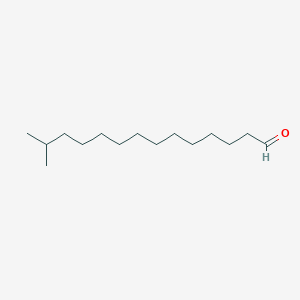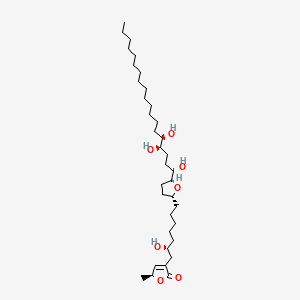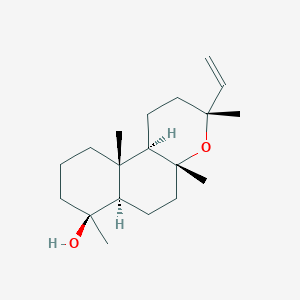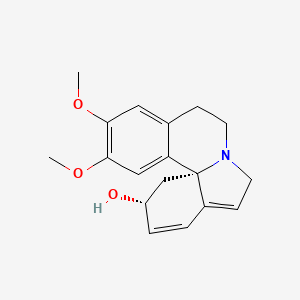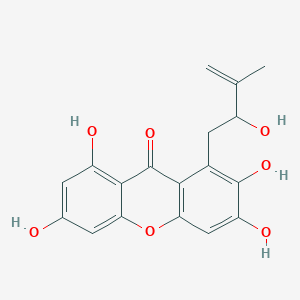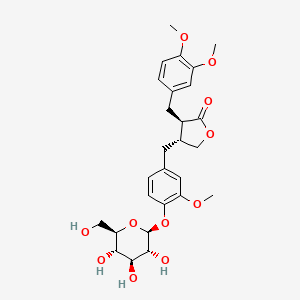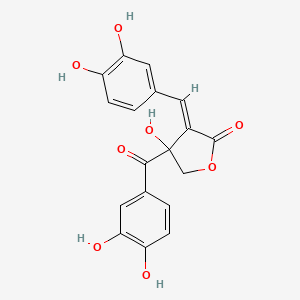
Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ys-II is a spirostanyl glycoside that is smilagenin attached to a beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Yucca gloriosa and Yucca guatemalensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a spirostanyl glycoside, a disaccharide derivative, an organic heterohexacyclic compound and an oxaspiro compound. It derives from a (25R)-5beta-spirostan-3beta-ol.
Applications De Recherche Scientifique
Steroidal Saponins and Their Bioactivity
Research has identified various steroidal saponins, including smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside, with potential bioactive properties. For instance, studies on the wild edible vegetable Smilacina atropurpurea have isolated new steroidal saponins, which exhibited significant in vitro cytotoxicity against human tumor cells (Yang et al., 2009). Similarly, research on Yucca gloriosa has isolated steroidal glycosides, including smilagenin derivatives, which may have biological significance (Nakano et al., 1991).
Antitumor and Cytotoxic Properties
Studies have shown that steroidal glycosides isolated from various plants, including those structurally related to smilagenin, exhibit cytotoxic activities. For example, research on Tribulus terrestris identified steroidal saponins with potential antitumor properties (Wu et al., 1996). Similarly, steroidal saponins from Smilax officinalis have been explored for their potential in cancer treatment (Bernardo et al., 1996).
Potential Antifungal and Antimicrobial Properties
Research has also focused on the antifungal and antimicrobial properties of steroidal saponins. For instance, compounds isolated from Smilax medica showed antifungal activity against human pathogenic yeasts (Sautour et al., 2006). This suggests a potential application in combating fungal infections.
Apoptotic and Cardioprotective Effects
Further studies have indicated that steroidal saponins can induce apoptosis in cancer cells and may have cardioprotective effects. A study on Camassia cusickii demonstrated that steroidal saponins induced apoptotic cell death in leukemic cells (Candra et al., 2001). Another study on Tribulus terrestris highlighted the role of a triterpene saponin in attenuating apoptosis in cardiocytes, suggesting potential therapeutic applications (Sun et al., 2008).
Cytotoxicity Against Cancer Cell Lines
Steroidal constituents from Smilacina japonica, including smilagenin derivatives, have shown cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Cui et al., 2018).
Propriétés
Nom du produit |
Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside |
|---|---|
Formule moléculaire |
C39H64O13 |
Poids moléculaire |
740.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |
Clé InChI |
MMTWXUQMLQGAPC-KQRWKONWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Pictogrammes |
Irritant |
Synonymes |
timosaponin A3 timosaponin AIII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[N'-[[(2R,5S)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1248110.png)


